
N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a hydroxy group (-OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple functional groups and a phenyl ring suggests that it could have interesting chemical properties, including the ability to participate in a variety of chemical reactions .科学的研究の応用
Binding and Interaction Studies
One significant area of research involves the investigation of chemical compounds similar to N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide and their interactions with proteins, such as bovine serum albumin (BSA). Studies have synthesized novel p-hydroxycinnamic acid amides and explored their fluorescence binding with BSA, which can reveal insights into drug-protein interactions critical for drug design and delivery mechanisms (Meng et al., 2012).
Enzyme Inhibition for Drug Design
Research has also focused on synthesizing and evaluating compounds for their potential as enzyme inhibitors, an essential aspect of drug discovery. For instance, studies on the synthesis of ibuprofen analogs and their anti-inflammatory activities showcase the broader category of research into which this compound falls. These analogs, characterized by their structural and spectral data, have been evaluated for their potential in treating inflammation, illustrating the importance of chemical synthesis in developing new therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Surface Modification for Water Treatment
Another application area is in water treatment technologies, where compounds with similar structures are utilized to modify surfaces for enhanced water permeability and antifouling properties. For example, research on the functionalization of polyamide membrane surfaces with small-molecule zwitterions, including those structurally related to this compound, demonstrates the potential of chemical modifications to improve the performance of reverse osmosis membranes (Shan et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The study of new and complex organic compounds is a vibrant field of research, with potential applications in many areas, including drug development, materials science, and more. Future research on this compound could involve detailed studies of its synthesis, properties, and potential applications .
特性
IUPAC Name |
N-[4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-19(23)21-16-9-10-18(14(2)11-16)26(24,25)20-13-17(22)12-15-7-5-4-6-8-15/h4-11,17,20,22H,3,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCJWAQGKFGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)
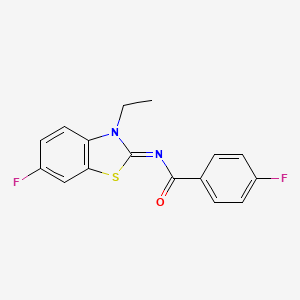
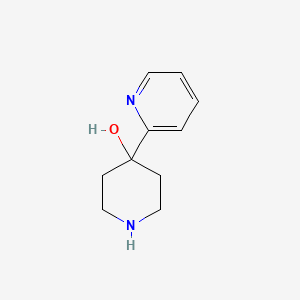


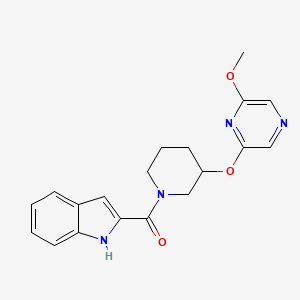
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)

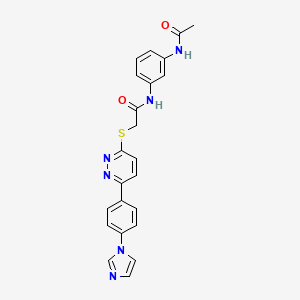
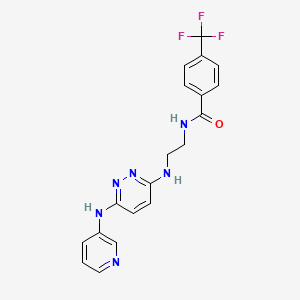
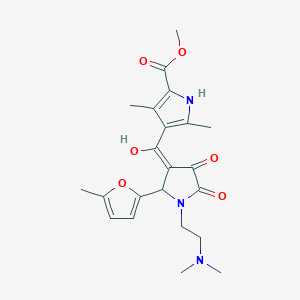
![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
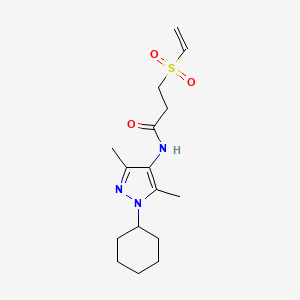
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)
